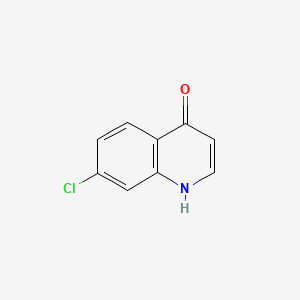

7-Chloro-4-hydroxyquinoline

描述

7-Chloro-4-hydroxyquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38928. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Oxyquinoline - Chloroquinolinols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s structurally similar to clioquinol , an antifungal cream used to treat a variety of fungal infections . Some studies suggest that quinoline derivatives can inhibit DNA gyrase , a type II topoisomerase, and thereby prevent DNA replication in bacteria .

Mode of Action

It’s suggested that the compound may exert its effects through the suppression of e2f1 , a transcription factor crucial for cell cycle progression . This suppression could inhibit growth by preventing cell cycle progression and foster differentiation by creating a permissive environment for cell differentiation .

Biochemical Pathways

Given its potential suppression of e2f1 , it might impact the cell cycle regulation pathway. By inhibiting E2F1, it could prevent the transition from the G1 to S phase of the cell cycle, thereby inhibiting cell proliferation .

Pharmacokinetics

It’s worth noting that topical absorption of clioquinol, a structurally similar compound, is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .

Result of Action

Based on its potential mode of action, it might lead to the inhibition of cell proliferation and promotion of cell differentiation . Furthermore, some novel 7-chloro-4-aminoquinoline derivatives have shown antimicrobial activity, with the most active ones displaying minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL .

Action Environment

For instance, the synthesis of some 7-chloroquinoline derivatives has been accelerated under ultrasound irradiation , suggesting that physical conditions can influence the reactivity of these compounds.

生物活性

7-Chloro-4-hydroxyquinoline (7-Cl-4-OH-Q) is a compound with significant biological activity, particularly in the fields of oncology and infectious diseases. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by a chlorine atom at the 7-position and a hydroxyl group at the 4-position. Its molecular formula is with a molecular weight of 181.60 g/mol. The compound exhibits electrophilic properties, making it a potential Michael acceptor, which allows it to interact with nucleophiles such as DNA and RNA in biological systems .

Antitumor Activity

This compound has been identified as an antitumor agent through various studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines, including colorectal cancer (HCT116) and leukemia cells (CCRF-CEM). The compound induces apoptosis and halts the cell cycle at the G0/G1 phase, leading to decreased DNA and RNA synthesis .

Table 1: Cytotoxicity of this compound Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.55 | Induction of apoptosis |

| CCRF-CEM | 1.00 | Inhibition of DNA/RNA synthesis |

| A549 (Lung) | 2.74 | Cell cycle arrest in G0/G1 phase |

| U2OS (Osteosarcoma) | 3.46 | Selective cytotoxicity against cancer cells |

Antimycobacterial Activity

Research has demonstrated that this compound exhibits significant activity against Mycobacterium tuberculosis (MTB). Studies have reported minimum inhibitory concentrations (MIC) that indicate its effectiveness against both wild-type and multidrug-resistant strains of MTB .

Table 2: Antimycobacterial Activity of this compound Derivatives

| Compound | MIC (µM) | Strain Type |

|---|---|---|

| D01 | ≤0.1 | MTB Wild-type H37Rv |

| D02 | ≤0.5 | MDR Strains |

| D03 | 1.00 | MTB Wild-type H37Rv |

The mechanisms underlying the biological activities of this compound include:

- Electrophilic Nature : As a Michael acceptor, it can form covalent bonds with nucleophilic sites on DNA and RNA, disrupting their functions and leading to cell death .

- Cell Cycle Inhibition : The compound has been shown to cause cell cycle arrest, particularly in cancer cells, which is crucial for its antitumor effects .

- Induction of Apoptosis : It promotes programmed cell death through various pathways, including mitochondrial dysfunction and activation of caspases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anticancer Efficacy : A study involving human colorectal cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .

- Anti-Tuberculosis Activity : In vitro evaluations showed that derivatives of this compound had potent activity against MTB, suggesting its potential as a new anti-tubercular agent .

- Synergistic Effects : Research indicated that combining this compound with existing antitumor agents enhanced therapeutic efficacy, providing a basis for combination therapies in cancer treatment .

科学研究应用

Antimicrobial Activity

7-Chloro-4-hydroxyquinoline has demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that this compound inhibits bacterial growth, making it a potential candidate for anti-tuberculosis therapy. Its mechanism of action involves the disruption of bacterial DNA synthesis, which is crucial for bacterial replication and survival .

Case Study: Anti-Tuberculosis Efficacy

A study conducted by Biosynth highlighted the effectiveness of this compound in inhibiting M. tuberculosis in vitro. The compound's ability to penetrate bacterial membranes and interfere with metabolic pathways was emphasized, suggesting its potential as a lead compound in the development of new anti-tuberculosis agents.

Antitumor Properties

The antitumor activity of this compound has been documented, with studies showing its efficacy against various cancer cell lines. This compound acts as a Michael acceptor, allowing it to form covalent bonds with nucleophiles such as DNA and RNA, which can lead to the selective targeting of cancer cells .

Case Study: Mechanism of Action

In vitro studies have demonstrated that this compound preferentially reacts with nucleophilic sites on cancer cell DNA, leading to reduced proliferation rates. This mechanism was explored in a publication that detailed structure-activity relationship studies, indicating that modifications to the quinoline structure could enhance its antitumor efficacy .

Antimalarial Activity

The compound shares structural similarities with established antimalarial drugs like chloroquine and hydroxychloroquine. Preliminary research suggests that this compound may exhibit similar pharmacological profiles, potentially acting as an effective treatment for malaria .

Research Insights

A computational study indicated that derivatives of this compound could be optimized for improved antimalarial activity through structural modifications. The study emphasizes the importance of further clinical investigations to validate these findings and explore potential synergies with existing therapies .

Chemical Synthesis and Modifications

The synthesis of this compound involves several chemical reactions, including nucleophilic substitutions and cycloadditions. Researchers are actively exploring synthetic pathways to generate novel derivatives with enhanced biological activities .

Table: Synthetic Pathways for this compound Derivatives

Safety and Regulatory Information

While this compound shows promise in various applications, it is important to consider safety profiles and regulatory classifications. The compound is classified as causing skin and eye irritation and may pose respiratory hazards upon exposure . Proper handling procedures must be followed in laboratory settings.

属性

IUPAC Name |

7-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFXTXKSWIDMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235344 | |

| Record name | 7-Chloro-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-99-7, 23833-97-8 | |

| Record name | 7-Chloro-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroxoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023833978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-4-hydroxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloroquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROXOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23FWH4CH0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7-Chloro-4-hydroxyquinoline interact with biological systems, and what are the downstream effects?

A1: While the provided research doesn't delve into the specific mechanism of action for this compound itself, studies highlight its derivatives' interactions with biological targets:

- Glycine Receptor Antagonism []: Derivatives like 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid and this compound exhibited antagonistic effects on the inhibitory glycine receptor (GlyR). This suggests that these compounds compete with glycine for binding sites on the receptor, potentially disrupting its normal signaling function.

- Antioxidant Activity in Erythrocytes []: When complexed with β-cyclodextrin, certain derivatives of this compound demonstrated antioxidant activity by protecting human erythrocytes from free radical-induced hemolysis. This suggests they can scavenge free radicals, mitigating oxidative stress in biological systems.

Q2: What is the structure of this compound, and how does its structure influence its activity?

A2: this compound is a heterocyclic compound with a quinoline core.

- Substituent Effects []: Research suggests that modifications to the quinoline core, such as adding chlorine or trifluoromethyl groups, can significantly impact the compound's activity on the glycine receptor. For example, 7-trifluoromethyl-4-hydroxyquinoline displayed purely competitive antagonism, unlike the mixed competitive and non-competitive antagonism of its dichloro counterpart.

Q3: How does forming a complex with β-cyclodextrin affect the activity of this compound derivatives?

A3: The research by Wang et al. [] specifically explored this aspect. They found that encapsulating this compound derivatives within β-cyclodextrin significantly altered their antioxidant activity against free-radical-induced hemolysis.

- Enhanced Sensitivity []: The complexed derivatives showed concentration-dependent antioxidant activity, with varying levels of sensitivity. The complexation seemed to modulate the release and interaction of the derivatives with free radicals.

- Altered Potency []: The order of potency (based on IC50 values) also changed upon complexation, highlighting the impact of β-cyclodextrin on the bioavailability and interaction kinetics of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。